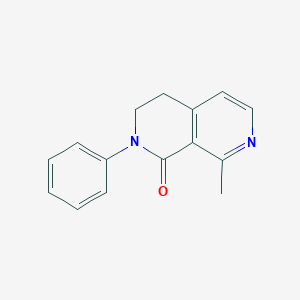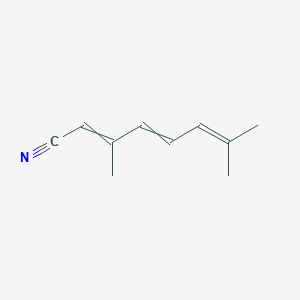
3,7-Dimethylocta-2,4,6-trienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylocta-2,4,6-trienenitrile is an organic compound with the molecular formula C₁₀H₁₃N. It is characterized by a nitrile group (-CN) attached to a conjugated triene system, which consists of three double bonds in a linear arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2,4,6-trienenitrile typically involves the reaction of 3-methyl-2-butenal with other reagents under specific conditions. One common method includes the use of ethyl 3-methyl-2-butenoate as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale chemical processes that optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethylocta-2,4,6-trienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3,7-Dimethylocta-2,4,6-trienenitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylocta-2,4,6-trienenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The conjugated triene system also plays a role in its chemical behavior, potentially affecting its electronic properties and stability .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethylocta-2,6-dienal: This compound has a similar structure but lacks the nitrile group, resulting in different chemical properties and reactivity.
3,7-Dimethylocta-2,6-dien-1-yl tetradecanoate: This ester derivative has different functional groups, leading to distinct applications and behavior in chemical reactions.
Uniqueness
3,7-Dimethylocta-2,4,6-trienenitrile is unique due to its combination of a nitrile group and a conjugated triene system. This structure imparts specific chemical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
85406-06-0 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
3,7-dimethylocta-2,4,6-trienenitrile |
InChI |
InChI=1S/C10H13N/c1-9(2)5-4-6-10(3)7-8-11/h4-7H,1-3H3 |
Clave InChI |
KFPIOJAGLQCOPM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=CC(=CC#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


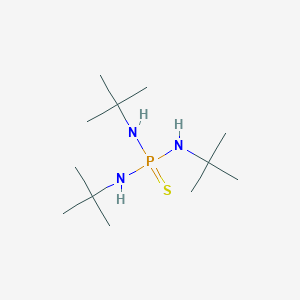
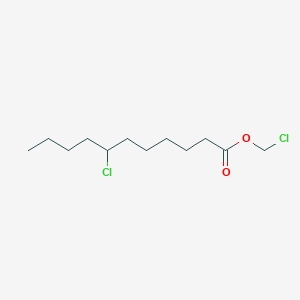
![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)
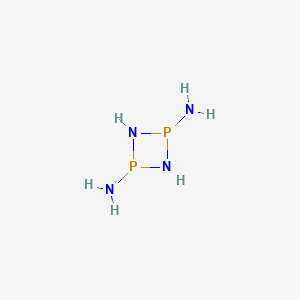
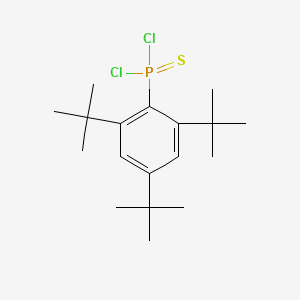
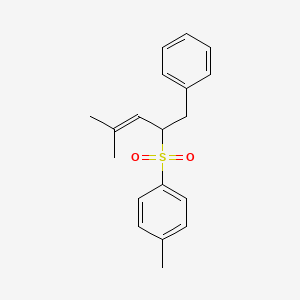

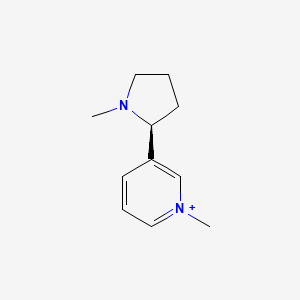
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
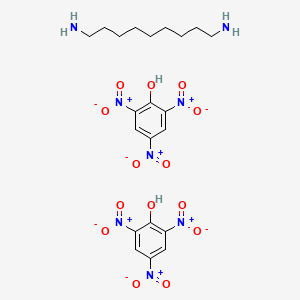
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
